molecular formula C16H22N4O2 B6471150 4-(6-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640867-03-2

4-(6-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471150
CAS No.: 2640867-03-2
M. Wt: 302.37 g/mol
InChI Key: KWNLMWSISNVQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at position 4 with a pyrimidinyl group and at position 2 with a pyrrolidine-1-carbonyl moiety. The pyrimidine ring is further modified with a cyclopropyl substituent at position 4. The compound’s synthesis likely involves multi-step reactions, including coupling strategies (e.g., Suzuki-Miyaura for pyrimidine functionalization) and acylation for the pyrrolidine carbonyl group .

Properties

IUPAC Name

[4-(6-cyclopropylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c21-16(19-5-1-2-6-19)14-10-20(7-8-22-14)15-9-13(12-3-4-12)17-11-18-15/h9,11-12,14H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNLMWSISNVQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic routes. Below is a comparative analysis with two morpholine-containing derivatives: VPC-14449 and 2-chloro-6-(4-cyclopropanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (from ).

Parameter 4-(6-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine VPC-14449 Thienopyrimidine Derivative ()
Core Structure Morpholine Morpholine-thiazole-imidazole Thieno[3,2-d]pyrimidine
Key Substituents - 6-cyclopropylpyrimidin-4-yl
- Pyrrolidine-1-carbonyl
- 2,4-Dibromo-1H-imidazole
- Thiazol-2-yl
- Morpholin-4-yl
- Cyclopropanesulfonyl-piperazine
Molecular Weight (Da) ~362 (estimated) ~439 (with Br atoms) ~580 (estimated)
Synthetic Route Likely Suzuki coupling, acylation Vendor-synthesized; corrected for bromine position Reductive amination, Suzuki coupling
Notable Features - Cyclopropyl enhances metabolic stability
- Pyrrolidine carbonyl improves solubility
- Bromine atoms increase steric bulk
- Structural misassignment led to NMR discrepancies
- Sulfonyl group enhances polarity
- Piperazine enables H-bonding

Key Differences and Implications

Core Heterocycles: The target compound’s pyrimidine core contrasts with VPC-14449’s thiazole-imidazole system and the patent compound’s thienopyrimidine. Pyrimidines are often associated with kinase inhibition, while thienopyrimidines are explored in anticancer therapies .

Substituent Effects: The cyclopropyl group in the target compound likely improves metabolic stability compared to VPC-14449’s bromine atoms, which increase molecular weight and may limit bioavailability .

Synthetic Complexity :

  • VPC-14449’s synthesis required vendor collaboration and structural validation due to bromine misplacement, highlighting the sensitivity of substituent positioning to biological activity .
  • The patent compound’s use of reductive amination and Suzuki coupling mirrors methodologies applicable to the target compound’s synthesis, emphasizing the versatility of these reactions in heterocyclic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.